molecular formula C16H18F3N5O2 B6792773 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide

Cat. No.: B6792773
M. Wt: 369.34 g/mol
InChI Key: NAOBSCXSGSIFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide is a complex organic compound that features a benzotriazinyl group and a trifluoroethyl-substituted piperidinyl group

Preparation Methods

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide typically involves multiple steps. One common synthetic route includes the formation of the benzotriazinyl core followed by the introduction of the piperidinyl and trifluoroethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzotriazinyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinyl core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzotriazinyl group can form stable complexes with metal ions, while the piperidinyl group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other benzotriazinyl derivatives and trifluoroethyl-substituted piperidines. Compared to these compounds, 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2/c17-16(18,19)10-23-7-3-4-11(8-23)20-14(25)9-24-15(26)12-5-1-2-6-13(12)21-22-24/h1-2,5-6,11H,3-4,7-10H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOBSCXSGSIFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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